4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester
Description
Properties
CAS No. |
66997-72-6 |
|---|---|
Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
dimethyl 4,9-dihydroxyphenazine-1,6-dicarboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-23-15(21)7-3-5-9(19)13-11(7)17-14-10(20)6-4-8(12(14)18-13)16(22)24-2/h3-6,19-20H,1-2H3 |
InChI Key |
KJEMIJYZGDIPQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)O)N=C3C(=CC=C(C3=N2)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Bacterial Cultivation and Metabolite Production
The compound is primarily isolated from Pseudomonas cepacia (formerly Pseudomonas multivorans) strain ATCC 17460. Key steps include:
-
Cultivation : Growth in nutrient-rich media (e.g., DSMZ medium 1 for Brevibacterium iodinum analogs), though specific conditions for P. cepacia involve phosphate-limited or carbon-rich environments.
-
Extraction : Culture broth is treated with organic solvents. Dichloromethane is commonly used, followed by filtration and drying over Na₂SO₄.
-
Purification : Column chromatography (silica gel) with toluene/methanol (975:25, v/v) elutes the compound.
Table 1: Microbial Extraction Parameters
Challenges in Microbial Approaches
-
Low Yield : Limited scalability due to bacterial growth constraints.
-
Purity : Requires rigorous chromatography to separate from co-produced phenazines.
Chemical Synthesis via Buchwald-Hartwig Coupling
Synthetic Route for Phenazine Derivatives
A palladium-catalyzed cross-coupling strategy enables access to 2,8-dicarboxylate esters, adaptable for 1,6-substituted analogs:
-
Starting Materials : Phenazine precursors (e.g., halophenazines) and aryl halides.
-
Catalytic System : Pd(OAc)₂ with ligands like XPhos or SPhos.
-
Reaction Conditions :
Table 2: Buchwald-Hartwig Coupling Parameters
Adaptation for 1,6-Disubstitution
While the 2,8-dicarboxylate synthesis is well-documented, 1,6-substitution requires regioselective control. This may involve:
-
Directed ortho-metallation : Blocking reactive positions with directing groups.
-
Sequential Coupling : Intermolecular followed by intramolecular coupling.
Methylation of Dihydro Precursors
Chemical Methylation Protocol
The dihydroxyphenazine-1,6-dicarboxylic acid intermediate is methylated to form the dimethyl ester:
-
Reagents : NaH (sodium hydride) and CH₃I (methyl iodide) in dimethylformamide (DMF).
-
Procedure :
-
Workup :
Table 3: Methylation Optimization
Analytical Validation
-
NMR Spectroscopy : Confirm esterification via ¹H NMR (δ 3.8–3.9 ppm for OCH₃).
-
Mass Spectrometry : HR-ESI-TOF-MS (m/z 328.0695 [M+H]⁺ for C₁₆H₁₃NO₆).
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Microbial Extraction | Natural product accessibility | Low scalability, purification complexity |
| Buchwald-Hartwig | High regioselectivity | Cost of catalysts, solvent toxicity |
| Methylation | Simple protocol | Requires dihydro precursor availability |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its hydroxyl-substituted phenazine core, forming quinone-like structures. This reaction is facilitated by oxidizing agents or enzymatic activity in biological systems:
-
Product : Oxidized derivatives with quinoid structures, increasing redox activity .
-
Mechanism : Electron transfer from the hydroxyl groups generates semiquinone intermediates, stabilizing through resonance.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| O₂ (ambient) | pH 7–9, 25°C | Quinone derivative | |
| Enzymatic (P450) | Microbial cultures | Bioactive oxidized phenazine |
Ester Hydrolysis
The dimethyl ester groups undergo hydrolysis under acidic or alkaline conditions, yielding the dicarboxylic acid form:
-
Acidic Hydrolysis : Methanol and H₂SO₄ at 60°C for 6 hours achieve partial hydrolysis.
-
Alkaline Hydrolysis : NaOH (1M) at 80°C for 3 hours results in complete conversion to 4,9-dihydroxyphenazine-1,6-dicarboxylic acid .
Key Data :
-
Hydrolysis rates depend on ester group steric hindrance and reaction temperature .
-
The carboxylic acid product exhibits enhanced solubility in polar solvents.
Prenylation Reactions
The compound serves as a substrate for prenyltransferases in microbial biosynthesis, enabling alkylation with dimethylallyl diphosphate (DMAPP):
-
Enzyme : Membrane-bound prenyltransferase Mpz10 from Streptomyces sp. .
-
Conditions : Requires Mg²⁺ (2–10 mM), pH 8.1, and DMAPP as a prenyl donor .
-
Products :
Table 2: Kinetic Parameters for Mpz10-Catalyzed Prenylation
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol·s⁻¹·mg⁻¹) |
|---|---|---|
| DMAPP | 153 | 255 |
| Phenazine | 53 | 255 |
Microbial Biosynthetic Modifications
In Pseudomonas cepacia, this compound acts as a biosynthetic intermediate for phenazine antibiotics :
-
Role : Proposed "missing link" in phenazine pathways, preceding derivatives like pyocyanin and phencomycin .
-
Key Steps :
Pathway Reference :
Chorismic acid → ADIC → DHHA → Phenazine core → 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester → Prenylated/oxidized derivatives .
Reduction Reactions
Hydrogenation of the aromatic system produces dihydrophenazine derivatives:
-
Conditions : Sodium dithionite (Na₂S₂O₄) in aqueous buffer .
-
Product : 5,10-Dihydro-4,9-dihydroxyphencomycin methyl ester, a bioactive antimicrobial agent .
Bioactivity Data :
Stability and Degradation
-
Photodegradation : UV exposure (λ = 275 nm) induces ring-opening reactions, forming smaller aromatic fragments .
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and methanol .
This compound’s reactivity underpins its role in natural product biosynthesis and synthetic chemistry. Further studies on its enzymatic modifications could unlock novel antimicrobial or redox-active derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester features a phenazine core with hydroxyl and carboxyl functional groups. The structural characteristics contribute to its biological activity, making it a subject of interest for researchers.
Antimicrobial Applications
1. Antibacterial Activity
Research indicates that 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester exhibits notable antibacterial properties. It has been isolated from Pseudomonas cepacia, a bacterium known for producing various phenazine compounds. Studies have shown that this compound can inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics.
- Case Study : A study published in Microbiology demonstrated that the compound effectively inhibited the growth of Bacillus species at concentrations as low as 128 µg/ml, showcasing its potential as a broad-spectrum antimicrobial agent .
2. Antifungal Activity
In addition to its antibacterial properties, this compound also shows antifungal activity against plant pathogens. The compound has been tested against various fungi responsible for crop diseases.
- Case Study : A patent describes the use of phenazine antibiotics derived from Burkholderia species that include derivatives of 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester. These compounds were found to inhibit spore germination and mycelial growth in fungi such as Botrytis cinerea and Magnaporthe oryzae, which are significant threats to agricultural production .
Biosynthesis Research
4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is proposed as a 'missing link' in the biosynthetic pathway of phenazines. Understanding its role in phenazine biosynthesis can lead to advancements in biotechnology and synthetic biology.
- Research Findings : The isolation of this compound has provided insights into the enzymatic pathways involved in phenazine production. Studies have identified specific genes responsible for its biosynthesis, paving the way for genetic engineering approaches to enhance phenazine production for pharmaceutical applications .
Potential Therapeutic Applications
The unique properties of 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester position it as a candidate for therapeutic development.
1. Cancer Treatment
Emerging research suggests that phenazine derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells is under investigation.
- Case Study : Preliminary studies indicate that certain phenazine derivatives can inhibit cancer cell proliferation and induce cell cycle arrest. Further research is needed to evaluate their efficacy and safety in clinical settings .
2. Immune Modulation
Recent findings suggest that compounds like 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester may enhance immune responses.
Mechanism of Action
The antimicrobial activity of 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is primarily due to its ability to generate reactive oxygen species (ROS) that damage cellular components of pathogens. The compound targets the cell membrane and DNA, leading to cell death . The exact molecular pathways involved in its antitumor effects are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenazine derivatives share a tricyclic aromatic core but differ in substituents, which critically influence their biological activities, solubility, and applications. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Key Phenazine Derivatives
Key Findings:
Substituent Effects on Bioactivity: The 4,9-dihydroxy groups in the target compound enhance antifungal specificity against R. solani compared to non-hydroxylated analogs like phenazine-1-carboxylic acid . Hydroxylation may improve target binding or redox properties.
Biosynthetic Role :
- The target compound is a proposed biosynthetic intermediate, linking phenazine-1-carboxylic acid (tubermycin) to more complex derivatives . In contrast, tubermycin itself is a terminal metabolite with direct antibacterial effects .
Structural Isomerism :
- 5,10-Dihydrophenazine-1,6-dicarboxylic acid dimethyl ester (212) differs by a saturated dihydro core, which may alter redox activity or stability compared to fully aromatic phenazines .
Antimicrobial Spectrum :
- Phencomycin and tubermycin exhibit broader antibacterial activity, likely due to their carboxylic acid/methyl ester motifs, which interact with bacterial targets like DNA gyrase-B and pyruvate kinase . The target compound’s antifungal specificity may stem from hydroxyl group interactions with fungal cell components .
Q & A
Q. How can its reactivity be leveraged in cross-coupling reactions for functionalized derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
